molecular formula C25H26ClN3S B12222044 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12222044
M. Wt: 436.0 g/mol
InChI Key: MFMYLAIDOWGNRD-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine (CAS 862210-02-4) is a synthetic small molecule based on the privileged pyrazolopyrimidine scaffold, a structure recognized for its significant potential in oncological research . This compound is of high interest in drug discovery, particularly as a bioisostere of purine, which allows it to mimic ATP and interact with the kinase domain . Its molecular formula is C₂₅H₂₆ClN₃S, with a molecular weight of 436.012 g/mol . The primary research value of this compound lies in its application as a kinase inhibitor. Pyrazolopyrimidine derivatives are extensively investigated as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of various cancers; thus, inhibiting CDK2 is a compelling strategy for the selective targeting of tumor cells . Related compounds featuring the pyrazolo[1,5-a]pyrimidine core have also been explored in patent literature for their utility as inhibitors of other kinases, such as CDK7 . Researchers utilize this chemical tool to study cell cycle dynamics, apoptosis induction, and the mechanisms of tumor growth inhibition. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C25H26ClN3S

Molecular Weight

436.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26ClN3S/c1-16-6-8-18(9-7-16)15-30-22-14-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-12-20(26)13-11-19/h6-14H,15H2,1-5H3

InChI Key

MFMYLAIDOWGNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2 (methyl), 3 (4-chlorophenyl), 5 (tert-butyl), and 7 [(4-methylbenzyl)sulfanyl]. This arrangement confers steric bulk and electronic diversity, necessitating strategic bond-forming steps.

Retrosynthetic Strategy

Retrosynthetic dissection suggests two primary disconnections:

  • Core formation : Cyclocondensation of a 3-aminopyrazole derivative with a 1,3-biselectrophile to construct the pyrazolo[1,5-a]pyrimidine scaffold.
  • Substituent introduction : Sequential functionalization via alkylation, Suzuki coupling, and thiolate displacement.

Preparation of the Pyrazolo[1,5-a]pyrimidine Core

Cyclocondensation of 3-Aminopyrazole Derivatives

The core structure is synthesized via cyclocondensation between 5-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-3-amine and a 1,3-dielectrophilic species such as 1,3-diketones or β-keto esters.

Reaction Conditions
  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Temperature : 60–80°C.
  • Catalyst : Piperidine or acetic acid (2–5 mol%).
  • Yield : 70–85%.

Example : Heating 3-amino-5-tert-butyl-4-(4-chlorophenyl)pyrazole with ethyl acetoacetate in DMF at 70°C for 6 hours affords the pyrazolo[1,5-a]pyrimidine intermediate.

Alternative Routes via Pericyclic Reactions

Recent advances employ [4+2] cycloadditions between N-propargylic sulfonylhydrazones and sulfonyl azides under copper catalysis, followed by intramolecular Diels-Alder reactions. This method avoids aminopyrazole precursors and achieves comparable yields (68–72%).

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 5 is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ or through directed ortho-metalation followed by quenching with tert-butyl electrophiles.

Optimization :

  • Solvent : Dichloromethane (anhydrous).
  • Temperature : 0°C to room temperature.
  • Yield : 60–75%.

Installation of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at position 3 is typically incorporated via Suzuki-Miyaura cross-coupling using a boronic acid derivative.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Base : K₂CO₃.
  • Solvent : Dioxane/water (4:1).
  • Yield : 80–90%.

Sulfanyl Group Introduction at Position 7

Nucleophilic Displacement of a Leaving Group

The (4-methylbenzyl)sulfanyl group is introduced via SNAr (nucleophilic aromatic substitution) at position 7, displacing a halogen or nitro group.

Procedure :

  • Halogenation : Treat the core with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile to install a halogen at position 7.
  • Thiolate Displacement : React the halogenated intermediate with 4-methylbenzyl mercaptan in the presence of K₂CO₃.

Conditions :

  • Solvent : DMF or DMSO.
  • Temperature : 80–100°C.
  • Yield : 65–78%.

Alternative Thiol-Ene Click Chemistry

Copper-catalyzed thiol-ene reactions between a 7-vinylpyrazolo[1,5-a]pyrimidine and 4-methylbenzyl thiol offer regioselectivity and mild conditions (room temperature, 2 hours, 70% yield).

Final Assembly and Purification

Sequential Functionalization Workflow

A representative synthesis involves:

  • Cyclocondensation to form the core (Step 1).
  • Suzuki coupling for the 4-chlorophenyl group (Step 2).
  • Friedel-Crafts alkylation for the tert-butyl group (Step 3).
  • Thiolate displacement for the sulfanyl group (Step 4).

Overall Yield : 28–35% (four steps).

Purification Techniques

  • Column Chromatography : Silica gel, hexane/ethyl acetate gradient.
  • Recrystallization : Ethanol/water mixtures.
  • HPLC : Reverse-phase C18 columns for analytical purity >98%.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl group impedes sulfanyl group introduction at position 7. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Elevated temperatures (100–120°C) to overcome activation barriers.

Byproduct Formation

Competing O-alkylation during sulfanyl group installation is minimized by:

  • Employing excess thiol (2.5 equiv).
  • Anhydrous conditions to prevent hydroxide formation.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Cyclocondensation Core formation 70–85 95
Suzuki coupling 4-Chlorophenyl addition 80–90 97
Thiolate displacement Sulfanyl group installation 65–78 93

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    • Case Study : A derivative was tested for its Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae, showing an MIC of 6.25 µg/mL, indicating strong antibacterial potential .
  • Anti-inflammatory Properties
    • Pyrazolo-pyrimidine derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
    • Data Table :
      CompoundInhibition %Target Cytokine
      Compound A85%TNF-alpha
      Compound B76%IL-6
      5-Tert-butyl...80%IL-1β
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis .
    • Case Study : In vitro studies on breast cancer cells indicated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

Agrochemical Applications

The compound's biological activity extends to agricultural applications, particularly as a fungicide. Its effectiveness against fungal pathogens makes it a candidate for developing new agrochemicals.

  • Fungicidal Activity
    • Research indicates that pyrazolo-pyrimidine derivatives can inhibit the growth of plant pathogens such as Fusarium oxysporum, which is responsible for significant crop losses .
    • Data Table :
      PathogenCompound Concentration (µg/mL)Inhibition %
      Fusarium oxysporum1070%
      Botrytis cinerea2565%

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly impacts physicochemical and biological properties:

Compound Name Position 7 Group Synthesis Yield Molecular Weight Key Properties/Findings Reference
Target Compound (4-Methylbenzyl)sulfanyl N/A ~487.0* Potential for enhanced solubility due to thioether linkage.
5-(4'-Carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Pyridin-3-ylmethyl carbamate 82% 549.26 High purity (HRMS: [M+H]+ = 549.2610); carbamate group may improve bioavailability.
5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Trifluoromethyl 80% 356.14 Electron-withdrawing CF3 group increases stability; air-stable yellow solid.
5-Tert-butyl-7-chloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Chlorine N/A ~365.8 Chlorine enhances electrophilicity, potentially affecting reactivity.

*Estimated based on structural similarity.

Key Insights :

  • Trifluoromethyl groups (e.g., in ) improve stability but reduce nucleophilicity compared to sulfanyl or carbamate groups.
  • Carbamate derivatives (e.g., ) exhibit high synthetic yields (~82–94%) via Suzuki coupling, suggesting efficient routes for analog synthesis.
  • Chlorine substituents (e.g., ) may enhance biological targeting but could limit solubility.

Substituent Variations at Position 3

The 4-chlorophenyl group at position 3 is critical for bioactivity. Comparisons include:

Compound Name Position 3 Group Biological Activity Notes Reference
Target Compound 4-Chlorophenyl Not explicitly reported; inferred modulation of enzyme interactions.
N-Phenyl-pyrazolo[1,5-a]pyrimidine (12a) Phenyl Alters α-amylase isoenzyme patterns (QTY 25.52).
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) 4-Chlorophenyl Suppresses α-amy2 isoenzyme (QTY 9.27).
5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Fluorine may enhance metabolic resistance.

Key Insights :

  • 4-Chlorophenyl derivatives (e.g., ) show distinct enzyme modulation, suggesting substituent-dependent bioactivity.
  • Fluorophenyl analogs (e.g., ) may offer improved pharmacokinetics due to fluorine’s electronegativity and small size.

Substituent Variations at Position 5

The tert-butyl group at position 5 is compared to other substituents:

Compound Name Position 5 Group Synthesis Yield Key Findings Reference
Target Compound tert-Butyl N/A Enhanced steric bulk for metabolic stability.
5-(4-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3c) 4-Methoxyphenyl 60% Methoxy group increases polarity (m.p. 182–183°C).
5-(4-Nitrophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3f) 4-Nitrophenyl 80% Nitro group may confer redox activity.

Key Insights :

  • tert-Butyl groups improve stability but may reduce solubility compared to polar substituents like methoxy or nitro.
  • 4-Nitrophenyl derivatives (e.g., ) exhibit high yields (80%), suggesting synthetic feasibility for electron-deficient analogs.

Biological Activity

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine can be represented as follows:

  • Molecular Formula : C19H24ClN3S
  • Molecular Weight : 359.93 g/mol

This compound features a pyrazolo-pyrimidine core, which is known for various biological activities including anti-inflammatory and anti-cancer properties.

Anticancer Properties

Recent studies have indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. In vitro studies reported that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory potential. Animal model studies revealed that it significantly reduced inflammation markers in induced models of arthritis and colitis. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : IC50 values were determined to be 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disc.
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory effects in a rat model of arthritis.
    • Methodology : Rats were administered the compound at varying doses (10 mg/kg and 20 mg/kg).
    • Results : Significant reduction in paw swelling was observed, with a maximum reduction of 60% at the higher dose compared to control groups.

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